1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

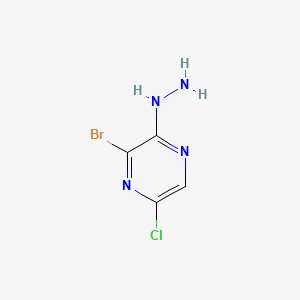

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

(3-bromo-5-chloropyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrClN4/c5-3-4(10-7)8-1-2(6)9-3/h1H,7H2,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTBKELQEXDGAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)NN)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856545 | |

| Record name | 3-Bromo-5-chloro-2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1374652-24-0 | |

| Record name | 3-Bromo-5-chloro-2-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine, a molecule of interest for drug discovery and development. Due to the absence of a directly published synthesis for this specific compound, this guide outlines a proposed two-step synthetic route based on established chemical principles and analogous reactions reported in the scientific literature. The proposed synthesis starts from the commercially available 2,3-dichloropyrazine.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned through a two-step process involving an initial electrophilic bromination followed by a nucleophilic aromatic substitution.

Technical Guide: Chemical Properties of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 1-(3-bromo-5-chloropyrazin-2-YL)hydrazine is limited in publicly available literature. This guide provides a comprehensive overview based on the known properties and reactions of structurally similar compounds, including halogenated pyrazines, pyridines, and their hydrazine derivatives. The information presented herein should be used as a reference for potential synthesis, reactivity, and biological applications, with the understanding that experimental validation is necessary.

Introduction

This compound is a halogenated heterocyclic hydrazine derivative. The pyrazine ring is a key scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiparasitic effects.[1][2] The presence of bromine and chlorine atoms, along with the reactive hydrazine group, makes this compound a potentially valuable intermediate for the synthesis of novel bioactive molecules and a target for drug discovery programs. Hydrazones and hydrazides derived from hydrazine precursors are known to possess diverse pharmacological properties, such as antimicrobial, anticonvulsant, and anti-inflammatory activities.

Physicochemical Properties

| Property | 2-Amino-5-bromo-3-chloropyrazine | 3-Bromo-5-chloropyridine | 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid |

| Molecular Formula | C4H3BrClN3 | C5H3BrClN | C9H5BrClN3O2 |

| Molecular Weight | 208.44 g/mol | 192.44 g/mol | 302.51 g/mol [3] |

| Melting Point | 128 °C | 77-81 °C | Not Available |

| Boiling Point | 271 °C | Not Available | Not Available |

| Appearance | Brown solid | Powder | Not Available |

Synthesis and Reactivity

A plausible synthetic route to this compound can be extrapolated from established protocols for analogous compounds, such as the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine and (3-chloropyridin-2-yl)-hydrazine.[4][5][6][7][8] The proposed synthesis involves the nucleophilic substitution of a chlorine atom on a di-halogenated pyrazine precursor with hydrazine hydrate.

Proposed Synthesis Workflow

The synthesis would likely start from 2,3-dichloro-5-bromopyrazine. The greater reactivity of the chlorine atom at the 2-position, activated by the adjacent nitrogen atoms, would allow for selective substitution by hydrazine.

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from the synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine.[4]

-

Reaction Setup: In a round-bottom flask, dissolve 2,3-dichloro-5-bromopyrazine (1 equivalent) in methanol or ethanol.

-

Cooling: Cool the reaction mixture to 0–5 °C using an ice bath.

-

Base Addition: Add triethylamine (1 equivalent) to the cooled solution.

-

Hydrazine Addition: Slowly add hydrazine hydrate (1.2 equivalents) dropwise, maintaining the temperature between 5-10 °C.

-

Reaction: Allow the mixture to stir at room temperature for 1-2 hours.

-

Isolation: The resulting solid precipitate is collected by filtration, washed with cold water, and dried to yield the product.

Expected Reactivity

The hydrazine moiety in the target compound is expected to be reactive towards aldehydes and ketones to form the corresponding hydrazones.[9] This reaction is a common method for derivatizing hydrazine-containing compounds to explore their biological activities.

Caption: General reaction of this compound with an aldehyde.

Spectroscopic Data (Predicted)

While no specific spectra for this compound are available, data from analogous compounds can provide an indication of the expected spectral characteristics.

| Compound | 1H NMR Data | IR Data | Mass Spectrometry |

| 2-Amino-5-bromo-3-chloropyrazine | Available spectra show characteristic aromatic and amine proton signals.[10] | Not specified. | Not specified. |

| 3-Bromo-5-chloropyridine | 1H NMR (CDCl3) δ: 8.58 (d, J=2.5 Hz, 1H); 8.18 (d, J= 2.5 Hz, 1H).[11] | IR (nujol): 2960, 2930, 2860, 1690, 1572, 1540, 1469, 1385, 1290, 1050, 990 cm-1.[11] | High resolution mass spectrum: m/e=183.022 (calculated for C9H8ClNO m/e=183.265).[11] |

| 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | 1H NMR (DMSO-d6) δ: 8.06 (s, 1H, NH), 7.85 (s, 1H, py-H), 4.34 (s, 2H, NH2).[4] | Not specified. | Not specified. |

Potential Biological Activity

Derivatives of pyrazine and hydrazine are known to exhibit a wide range of biological activities. The combination of these two pharmacophores in this compound suggests potential for therapeutic applications.

Antimicrobial Activity

Pyrazine-2-carbohydrazide derivatives have been synthesized and shown to possess in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria.[12] The hydrazide-hydrazone scaffold is a common feature in compounds with tuberculostatic activity.[13]

Anticancer Activity

Certain pyrazine and triazine derivatives have been investigated for their anticancer properties.[14] The mechanism of action for related compounds often involves the inhibition of specific enzymes or disruption of cellular signaling pathways in cancer cells.

Other Potential Activities

Hydrazone derivatives have been reported to have a broad spectrum of biological effects, including anticonvulsant, analgesic, anti-inflammatory, and antiviral activities.[9] The target compound, as a precursor to hydrazones, could be a starting point for developing agents with these properties.

Due to the lack of specific studies on this compound, no specific signaling pathways can be definitively described. However, a general workflow for screening its biological activity is presented below.

Caption: General workflow for biological activity screening.

Conclusion

This compound represents a promising but underexplored molecule. Based on the chemistry of related heterocyclic hydrazines, it can likely be synthesized from commercially available starting materials and serve as a versatile intermediate for creating a library of derivatives. The known biological activities of pyrazine and hydrazine scaffolds suggest that these derivatives could be valuable candidates for drug discovery, particularly in the areas of antimicrobial and anticancer research. Further experimental work is required to fully characterize this compound and validate its potential.

References

- 1. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid | C9H5BrClN3O2 | CID 11587535 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. jsscacs.edu.in [jsscacs.edu.in]

- 5. Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid - Eureka | Patsnap [eureka.patsnap.com]

- 6. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 7. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 2-AMINO-5-BROMO-3-CHLOROPYRAZINE(21943-13-5) 1H NMR spectrum [chemicalbook.com]

- 11. 3-BROMO-5-CHLORO-2-METHOXY-PYRIDINE(102830-75-1) 1H NMR spectrum [chemicalbook.com]

- 12. jyoungpharm.org [jyoungpharm.org]

- 13. researchgate.net [researchgate.net]

- 14. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

Unraveling the Functional Profile of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine: A Review of Available Data

Despite extensive investigation, detailed information regarding the specific mechanism of action for the chemical compound 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine remains elusive in publicly accessible scientific literature. This technical guide consolidates the available information, primarily highlighting its role as a chemical intermediate and contextualizing its potential biological activities based on the broader classes of pyrazine and hydrazine derivatives.

Currently, there is a notable absence of published research detailing the specific biological targets, signaling pathways, or quantitative pharmacological data for this compound. Searches for its mechanism of action, biological activity, and specific molecular targets have not yielded any primary research articles or reviews that focus on this particular compound.

Context from Structurally Related Compounds

While direct data is lacking, the chemical structure of this compound suggests potential areas of biological relevance. It belongs to the classes of pyrazines and hydrazines, which are known for a wide array of biological activities.

Pyrazines in Biological Systems: Pyrazine derivatives are significant semiochemicals in the insect world, playing roles in communication, such as alarm signaling and aggregation.[1][2] Various natural and synthetic pyrazines have been investigated for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.[3][4]

Hydrazine Derivatives' Bioactivity: The hydrazine functional group is a component of many biologically active molecules. Derivatives of hydrazine have been explored for a vast range of therapeutic applications, including as antimicrobial, anticonvulsant, analgesic, and anti-inflammatory agents.[5][6][7] The biotransformation of some hydrazine derivatives can lead to the formation of reactive species, which is believed to be linked to both their therapeutic effects and toxicity.[8]

Role as a Synthetic Intermediate

The most prominent mention of compounds structurally similar to this compound is in the context of agrochemical synthesis. Specifically, a related pyridine-based compound, 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, is a well-documented key intermediate in the synthesis of the insecticide chlorantraniliprole (Rynaxypyr).[9][10][11] Chlorantraniliprole's mechanism of action involves the activation of insect ryanodine receptors, leading to impaired muscle regulation and eventual paralysis.

This connection suggests that the broader chemical scaffold may have been designed and explored for its potential insecticidal properties. However, it is crucial to emphasize that this is an inference based on a related but distinct chemical structure (pyridine vs. pyrazine). Without direct experimental evidence, one cannot definitively attribute a ryanodine receptor-modulating mechanism to this compound.

The logical relationship for the synthesis of related insecticidal compounds can be visualized as follows:

Data Presentation and Experimental Protocols

Due to the absence of specific studies on the biological activity of this compound, no quantitative data (e.g., IC50, Ki, EC50) is available to be summarized in tabular form. Similarly, detailed experimental protocols for assessing its mechanism of action have not been published.

Conclusion

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, Structural Characterization and Study of Biological Activity of Hydrazine Derivatives – Material Science Research India [materialsciencejournal.org]

- 6. A review exploring biological activities of hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. (K-Acid) 3-Bromo-1-(3-chloropyridine-2yl)-1H-Pyrazole-5-Carboxylic acid Manufacturer & Bulk chemical Supplier in USA | Scimplify [scimplify.com]

- 11. agreencobio.com [agreencobio.com]

A Predictive Analysis of the Potential Biological Activity of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

Disclaimer: As of the latest literature search, no specific biological activity or pharmacological data has been published for the compound 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine. This technical guide, therefore, presents a predictive analysis of its potential biological activities based on the known pharmacology of structurally related compounds, including halogenated pyrazines, pyrazoles, and hydrazine derivatives. The information herein is intended for research and drug development professionals and should be interpreted as a theoretical framework to guide future experimental investigations.

Introduction: The Pyrazine-Hydrazine Scaffold

The molecule this compound combines three key structural features that are prevalent in many biologically active compounds: a pyrazine ring, a hydrazine linker, and halogen substituents (bromo and chloro). Pyrazine and its derivatives are known to exhibit a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] The hydrazine moiety is a versatile linker and a pharmacophore in its own right, found in numerous approved drugs. Halogenation often enhances the biological activity of organic molecules by increasing lipophilicity and improving binding interactions with biological targets.[5][6]

Given this structural context, this compound is a promising candidate for exhibiting significant biological activity, most notably in the areas of oncology and infectious diseases.

Predicted Biological Activities

Potential Anticancer Activity

The pyrazine and pyrazole scaffolds are considered "privileged structures" in medicinal chemistry, particularly in the development of anticancer agents.[7][8][9] Numerous derivatives have been developed as potent inhibitors of various protein kinases, which are crucial for cancer cell proliferation and survival.[2][9]

Potential Mechanisms of Action:

-

Kinase Inhibition: Pyrazine-based compounds have been successfully developed as inhibitors of key kinases in oncogenic signaling pathways, such as BRAF, Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR).[7][8][9] The MAPK/ERK pathway, which is frequently hyperactivated in many cancers, is a common target.[10][11][12][13]

-

Induction of Apoptosis: Many pyrazole and hydrazone derivatives have been shown to exert their anticancer effects by inducing programmed cell death (apoptosis) in cancer cells.[14][15]

-

Cell Cycle Arrest: Some pyrazole derivatives have been found to inhibit cancer cell proliferation by causing cell cycle arrest at different phases.[14]

Potential Antimicrobial Activity

Halogenated pyrazine derivatives have demonstrated notable antimicrobial properties.[6][16][17] The presence of both bromo- and chloro-substituents on the pyrazine ring of the title compound suggests a strong potential for antibacterial and antifungal activity.

Potential Targets and Spectrum:

-

Antibacterial Activity: Studies on halogenated pyrazine-based chalcones have shown potent activity against Gram-positive bacteria, including clinically relevant species like Staphylococcus aureus and Enterococcus faecalis.[5][16] Some pyrazine carboxamides have also shown activity against extensively drug-resistant (XDR) Salmonella Typhi.[18]

-

Antifungal Activity: Certain halogenated pyrazine derivatives have exhibited inhibitory effects against fungal strains such as Candida glabrata.[17]

Potential Insecticidal Activity

Structurally related compounds, specifically intermediates for the synthesis of anthranilic diamide insecticides like Rynaxypyr, feature a pyrazole ring linked to a substituted pyridine.[19] These insecticides act as potent and selective activators of insect ryanodine receptors (RyR), which are critical for calcium ion regulation in muscle cells.[20][21] Disruption of calcium homeostasis leads to paralysis and death in insects.[20] The presence of a similar heterocyclic core in this compound suggests that it could potentially interact with insect RyR channels.

Quantitative Data for Structurally Related Compounds

While no data exists for the title compound, the following table summarizes the biological activities of various related pyrazine and pyrazole derivatives to provide a quantitative context for its potential potency.

| Compound Class/Name | Biological Activity | Target/Cell Line | Potency (IC₅₀ / MIC) | Reference |

| Pyrazole Carbaldehyde Derivative (Compound 43) | Anticancer | MCF7 (Breast Cancer) | IC₅₀ = 0.25 µM | [7] |

| Pyrazolone-Pyrazole Derivative (Compound 27) | Anticancer | MCF7 (Breast Cancer) | IC₅₀ = 16.50 µM | [7] |

| Selanyl-1H-Pyrazole Derivative (Compound 54) | Anticancer | HepG2 (Liver Cancer) | IC₅₀ = 13.85 µM | [7] |

| Pyrazole-based Thiazolyl Hydrazone (Compound 2i) | Anticancer | A549 (Lung Cancer) | IC₅₀ = 31.6 µM | [22] |

| Imidazo[1,2-a]pyrazine Derivative (Compound 12b) | Anticancer | Hep-2, MCF-7, A375 | IC₅₀ = 11 µM | [23] |

| Hydrazide-Hydrazone Derivative (Compound 3h) | Anticancer | PC-3 (Prostate Cancer) | IC₅₀ = 1.32 µM | [15] |

| Pyrazoline Derivative (Compound 11) | Anticancer | U251 (Glioblastoma) | IC₅₀ = 11.9 µM | [24] |

| Halogenated Pyrazine-Based Chalcone (CH-0y) | Antibacterial | S. aureus | MIC = 15.625 - 62.5 µM | [16] |

| Pyrazine Carboxamide (Compound 5d) | Antibacterial | XDR S. Typhi | MIC = 6.25 mg/mL | [18] |

Key Experimental Protocols

The following are detailed methodologies for foundational experiments to assess the potential anticancer and antimicrobial activities of this compound.

Protocol for MTT Assay (Anticancer Cytotoxicity)

The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[25][26]

Materials:

-

Test compound (dissolved in DMSO)

-

96-well flat-bottom plates

-

Cancer cell line (e.g., MCF-7, A549)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[27]

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[28][29]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for a negative control (medium only) and a vehicle control (medium with the highest concentration of DMSO used). Incubate for 24, 48, or 72 hours.[28]

-

MTT Addition: After the incubation period, carefully remove the medium and add 100 µL of fresh medium plus 10 µL of the MTT stock solution to each well.[29]

-

Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[26][29]

-

Solubilization: Carefully remove the MTT-containing medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[27][29]

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[27][28]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Protocol for Broth Microdilution Assay (Antimicrobial MIC Determination)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][30][31]

Materials:

-

Test compound (dissolved in DMSO)

-

96-well U-bottom plates

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)[31]

-

Standardized microbial inoculum (0.5 McFarland standard)

-

Positive control antibiotic (e.g., Ciprofloxacin)

-

Microplate reader or visual inspection

Methodology:

-

Plate Preparation: Add 50 µL of sterile broth to all wells of a 96-well plate.

-

Compound Dilution: Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells. Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, and so on, discarding the final 50 µL from the last column. This creates a range of decreasing compound concentrations.[19]

-

Control Wells: Designate wells for a positive control (broth + inoculum, no compound), a negative control (broth only), and a vehicle control (broth + inoculum + DMSO).

-

Inoculation: Prepare a bacterial or fungal suspension adjusted to a 0.5 McFarland turbidity standard. Dilute this suspension so that after adding it to the wells, the final inoculum concentration is approximately 5 x 10⁵ CFU/mL.[30] Add 50 µL of this final inoculum to each well (except the negative control).

-

Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours for most bacteria, or as appropriate for the specific microorganism.[19]

-

MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) as determined by visual inspection or by measuring the optical density (OD) at 600 nm with a microplate reader.[30][31]

Visualization of Potential Pathways and Workflows

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate key signaling pathways that could be modulated by a compound with the structural features of this compound.

Caption: Simplified MAPK/ERK signaling pathway, a potential target for anticancer pyrazine derivatives.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Advancements in Pyrazine Derivatives as Anticancer Agents: A Comprehensive Review (2010-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]

- 10. A Comprehensive Review on MAPK: A Promising Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. MAPK Pathway in Cancer: What's New In Treatment? - Cancer Commons [cancercommons.org]

- 12. Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity [mdpi.com]

- 13. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | Comprehensive insight into anti-staphylococcal and anti-enterococcal action of brominated and chlorinated pyrazine-based chalcones [frontiersin.org]

- 17. Novel Halogenated Pyrazine-Based Chalcones as Potential Antimicrobial Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Ryanodine receptor - Wikipedia [en.wikipedia.org]

- 21. Ryanodine Receptors: Structure, Expression, Molecular Details, and Function in Calcium Release - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 24. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 26. researchhub.com [researchhub.com]

- 27. MTT assay protocol | Abcam [abcam.com]

- 28. Assessment of Anticancer Activity by MTT Assay [bio-protocol.org]

- 29. MTT Assay [protocols.io]

- 30. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 31. apec.org [apec.org]

The Strategic Utility of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine, a pivotal synthetic intermediate in the development of novel therapeutic agents. The strategic placement of bromo, chloro, and hydrazine functionalities on the pyrazine core makes this molecule a versatile scaffold for accessing a diverse range of complex chemical entities, particularly those with potential applications in kinase inhibition and other targeted therapies. This document outlines the synthesis, derivatization, and potential biological significance of this compound, offering detailed experimental protocols and structured data to facilitate its use in drug discovery programs.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, present in numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an ideal scaffold for designing molecules that can effectively interact with biological targets.[4][5] Pyrazine derivatives have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[6][7] A significant area of interest is their application as kinase inhibitors, where the pyrazine nitrogen atoms can act as hydrogen bond acceptors, interacting with the hinge region of the kinase active site.[1][2][8]

The subject of this guide, this compound, is a highly functionalized pyrazine derivative that serves as a key building block for the synthesis of more complex molecules. The presence of two distinct halogen atoms at the 3- and 5-positions allows for selective and sequential functionalization, while the hydrazine moiety at the 2-position is a versatile handle for introducing a variety of pharmacophoric groups, such as ureas and thioureas.

Synthesis of this compound

The synthesis of this compound can be achieved through the nucleophilic substitution of a suitable dihalogenated pyrazine precursor with hydrazine hydrate. A plausible and efficient synthetic route starts from the commercially available 2,5-dibromo-3-chloropyrazine. The bromine atom at the 2-position is the most susceptible to nucleophilic attack by hydrazine due to the activating effect of the adjacent nitrogen atoms in the pyrazine ring.

Proposed Synthetic Pathway

Caption: Proposed synthesis of the target intermediate.

Experimental Protocol

Materials:

-

2,5-Dibromo-3-chloropyrazine (1.0 eq)

-

Hydrazine hydrate (excess, e.g., 10 eq)

-

Ethanol

Procedure:

-

To a solution of 2,5-dibromo-3-chloropyrazine in ethanol, add hydrazine hydrate dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for a duration determined by reaction monitoring (e.g., thin-layer chromatography).

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect the solid by filtration. If no precipitate forms, concentrate the solution under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield this compound.

Hypothetical Physicochemical and Spectroscopic Data

The following table presents hypothetical but plausible data for the synthesized intermediate, based on typical values for similar compounds.

| Parameter | Value |

| Molecular Formula | C₄H₃BrClN₄ |

| Molecular Weight | 238.45 g/mol |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 155-160 °C |

| Solubility | Soluble in DMSO, methanol; sparingly soluble in ethanol |

| ¹H NMR (DMSO-d₆, 400 MHz) | δ 8.10 (s, 1H, Ar-H), 7.50 (s, 2H, -NH₂), 4.50 (s, 1H, -NH) |

| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 150.2, 145.8, 125.1, 118.9 |

| Mass Spectrum (ESI+) | m/z 238.9 [M+H]⁺ |

Derivatization: Synthesis of Urea and Thiourea Analogs

The hydrazine moiety of this compound is a key functional group for further derivatization, readily reacting with isocyanates and isothiocyanates to form urea and thiourea derivatives, respectively. These derivatives are of significant interest in drug discovery due to their ability to form multiple hydrogen bonds and interact with various biological targets.

General Synthetic Workflow

Caption: Derivatization of the intermediate.

Experimental Protocols

3.2.1. Synthesis of Pyrazinyl Urea Derivatives

Materials:

-

This compound (1.0 eq)

-

Substituted isocyanate (1.0-1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound in anhydrous DCM or THF.

-

To this solution, add the substituted isocyanate dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, concentrate the solvent under reduced pressure.

-

Purify the crude product by washing with a suitable solvent (e.g., diethyl ether) or by column chromatography.

3.2.2. Synthesis of Pyrazinyl Thiourea Derivatives

Materials:

-

This compound (1.0 eq)

-

Substituted isothiocyanate (1.0-1.2 eq)

-

Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

Procedure:

-

Dissolve this compound in anhydrous DCM or THF.

-

Add the substituted isothiocyanate to the solution at room temperature.

-

Stir the reaction mixture until completion (monitored by TLC).

-

If a precipitate forms, collect it by filtration. Otherwise, remove the solvent in vacuo.

-

Purify the crude product by recrystallization or column chromatography.

Hypothetical Data for Representative Derivatives

The following tables summarize hypothetical quantitative data for representative urea and thiourea derivatives.

Table 1: Hypothetical Data for Pyrazinyl Urea Derivatives

| Derivative (R group) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Phenyl | C₁₁H₈BrClN₆O | 359.57 | 85-95 | 210-215 |

| 4-Fluorophenyl | C₁₁H₇BrClFN₆O | 377.57 | 80-90 | 220-225 |

| tert-Butyl | C₉H₁₂BrClN₆O | 339.58 | 90-98 | 190-195 |

Table 2: Hypothetical Data for Pyrazinyl Thiourea Derivatives

| Derivative (R group) | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| Phenyl | C₁₁H₈BrClN₆S | 375.64 | 88-96 | 205-210 |

| 4-Chlorophenyl | C₁₁H₇BrCl₂N₆S | 410.08 | 85-92 | 215-220 |

| Ethyl | C₇H₈BrClN₆S | 311.60 | 92-99 | 185-190 |

Application in Drug Discovery: Targeting Kinase Signaling Pathways

Derivatives of this compound are promising candidates for the development of kinase inhibitors. The pyrazine core can anchor the molecule in the ATP-binding pocket of kinases, while the urea or thiourea moiety and the substituents on the pyrazine ring can be tailored to achieve potency and selectivity for specific kinase targets.

One such family of targets is the Janus kinases (JAKs), which are crucial mediators of cytokine signaling and are implicated in inflammatory diseases and cancers.[1][2] A simplified representation of the JAK-STAT signaling pathway, a potential target for inhibitors derived from the title compound, is shown below.

Caption: Simplified JAK-STAT signaling pathway.

In this pathway, the binding of a cytokine to its receptor leads to the activation of associated JAKs. These, in turn, phosphorylate STAT proteins, which then dimerize, translocate to the nucleus, and initiate the transcription of target genes involved in cellular processes like proliferation and inflammation. A pyrazine-based inhibitor, derived from this compound, could potentially bind to the ATP-binding site of JAK, preventing the phosphorylation of STAT and thereby blocking the downstream signaling cascade.

Conclusion

This compound is a high-value synthetic intermediate with significant potential in the field of drug discovery. Its straightforward synthesis and the versatility of its hydrazine functionality allow for the creation of diverse chemical libraries, particularly of urea and thiourea derivatives. The pyrazine scaffold, a well-established pharmacophore, makes these derivatives attractive candidates for targeting a range of biological entities, with kinase inhibition being a particularly promising area of application. The experimental protocols and structured data provided in this guide are intended to serve as a valuable resource for researchers and scientists working to develop the next generation of targeted therapeutics.

References

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. img01.pharmablock.com [img01.pharmablock.com]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

Preparation of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine from dichloropyrazine

An In-Depth Technical Guide to the Preparation of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine from Dichloropyrazine

This technical guide provides a detailed methodology for the synthesis of this compound, a substituted pyrazine derivative of interest to researchers and professionals in drug development. The proposed synthesis commences with 2,3-dichloropyrazine and proceeds through a two-step reaction sequence involving nucleophilic substitution followed by electrophilic halogenation.

Proposed Synthetic Pathway

The synthesis is proposed to occur in two primary steps:

-

Hydrazinolysis of 2,3-Dichloropyrazine : This initial step involves the selective nucleophilic substitution of one chlorine atom of 2,3-dichloropyrazine with hydrazine hydrate to yield the intermediate, 1-(3-chloropyrazin-2-yl)hydrazine. This reaction is analogous to the well-documented hydrazinolysis of 2,3-dichloropyridine[1][2][3][4][5][6].

-

Electrophilic Bromination : The intermediate, 1-(3-chloropyrazin-2-yl)hydrazine, is then subjected to electrophilic bromination. The strongly activating hydrazine group is expected to direct the incoming bromine atom to the C-5 position of the pyrazine ring, yielding the final product, this compound. This regioselectivity is supported by studies on the bromination of 2-aminopyrazine, where the amino group directs bromination to the 5-position[7][8].

Data Presentation

The following table summarizes the key quantitative data for the proposed synthetic steps, based on analogous reactions reported in the literature.

| Step | Reaction | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| 1 | Hydrazinolysis | 2,3-Dichloropyrazine | Hydrazine hydrate | Ethanol | Reflux | 4-8 | ~95-99 | [6] |

| 2 | Bromination | 1-(3-chloropyrazin-2-yl)hydrazine | N-Bromosuccinimide (NBS) (1.1 eq.) | Acetonitrile | Room Temperature | Not Specified | High (by analogy) | [7] |

Experimental Protocols

The following are detailed experimental protocols for the proposed two-step synthesis.

Step 1: Synthesis of 1-(3-chloropyrazin-2-yl)hydrazine

This procedure is adapted from a high-yield synthesis of the analogous 3-chloro-2-hydrazinopyridine[6].

Materials:

-

2,3-Dichloropyrazine

-

Hydrazine hydrate (≥80%)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,3-dichloropyrazine (0.1 mol).

-

To the flask, add hydrazine hydrate (0.4-0.6 mol) and ethanol (mass ratio of hydrazine hydrate to ethanol of 1:0.05-0.25).

-

Heat the reaction mixture to reflux and maintain for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product is expected to precipitate as a solid. Collect the solid by vacuum filtration.

-

Wash the collected solid with deionized water.

-

Dry the product under vacuum to obtain 1-(3-chloropyrazin-2-yl)hydrazine. A yield of 95-99% is anticipated[6].

Step 2: Synthesis of this compound

This protocol is based on the selective monobromination of 2-aminopyrazine[7].

Materials:

-

1-(3-chloropyrazin-2-yl)hydrazine

-

N-Bromosuccinimide (NBS)

-

Acetonitrile

Procedure:

-

In a round-bottom flask, dissolve 1-(3-chloropyrazin-2-yl)hydrazine (1 equivalent) in acetonitrile.

-

Add N-Bromosuccinimide (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, the solvent can be removed under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography to yield this compound. High yields are expected based on the analogous reaction with 2-aminopyrazine[7].

Visualizations

Synthetic Workflow

Caption: Overall workflow for the synthesis.

Reaction Scheme

Caption: Logical relationship of reactants and products.

References

- 1. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 4. Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid - Eureka | Patsnap [eureka.patsnap.com]

- 5. patents.justia.com [patents.justia.com]

- 6. CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine - Google Patents [patents.google.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. Mono- and Dihalogenation of 2-Aminopyrazine - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

An In-depth Technical Guide to 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine and Related Synthetic Intermediates

Disclaimer: As of November 2025, publicly available scientific literature and chemical databases lack specific information regarding the synthesis, structure, and properties of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine. This guide, therefore, addresses the closely related and structurally similar compound, 1-(3-chloropyridin-2-yl)hydrazine, for which information is available. This latter compound is a key intermediate in the synthesis of various agrochemicals. The methodologies and properties described herein pertain to this pyridine analog and may offer insights for researchers investigating related pyrazine structures.

Introduction to 1-(3-chloropyridin-2-yl)hydrazine

1-(3-chloropyridin-2-yl)hydrazine is a critical building block in organic synthesis, most notably in the production of insecticides such as chlorantraniliprole.[1][2][3] Its chemical structure, featuring a hydrazine group attached to a chlorinated pyridine ring, makes it a versatile reagent for the construction of heterocyclic systems, particularly pyrazoles.[1][4]

Physicochemical Properties

Detailed experimental data for this compound is not available. However, for the related compound, 1-(3-chloropyridin-2-yl)hydrazine, the following information has been reported:

| Property | Value | Reference |

| Molecular Formula | C₅H₆ClN₃ | [3] |

| Molecular Weight | 143.58 g/mol | [3] |

| Appearance | White crystals | [2] |

Note: This table presents data for 1-(3-chloropyridin-2-yl)hydrazine, not the requested pyrazine derivative.

Synthesis of 1-(3-chloropyridin-2-yl)hydrazine

The primary synthetic route to 1-(3-chloropyridin-2-yl)hydrazine involves the nucleophilic substitution of a chlorine atom from 2,3-dichloropyridine with hydrazine hydrate.[2][3][4]

General Experimental Protocol

A solution of 2,3-dichloropyridine is reacted with hydrazine hydrate in a suitable solvent, such as ethanol or 2-ethoxyethanol, under reflux conditions.[2][4] The use of 2-ethoxyethanol has been shown to significantly reduce the reaction time from 36 hours to 5-6 hours.[4] Upon cooling, the product precipitates as a white solid and can be collected by filtration.[2]

Detailed Steps:

-

To a reaction vessel, add 2,3-dichloropyridine and the chosen solvent (e.g., 95% ethanol).[2]

-

Under vigorous stirring, add hydrazine hydrate dropwise.[2]

-

Heat the reaction mixture to reflux for the specified time (5-30 hours, depending on the solvent).[2][4]

-

After the reaction is complete, cool the mixture to room temperature to allow for the precipitation of the product.[2]

-

Collect the white crystals of 1-(3-chloropyridin-2-yl)hydrazine by filtration and dry the product.[2]

The following diagram illustrates the general workflow for the synthesis of 1-(3-chloropyridin-2-yl)hydrazine.

Caption: Synthesis workflow for 1-(3-chloropyridin-2-yl)hydrazine.

Reactivity and Applications in Drug Development

1-(3-chloropyridin-2-yl)hydrazine is a key precursor for the synthesis of pyrazole-containing compounds.[1][4] A significant application is in the production of 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid, a crucial intermediate for the insecticide chlorantraniliprole.[1][2][5]

The synthesis of this pyrazole derivative involves the condensation of 1-(3-chloropyridin-2-yl)hydrazine with a suitable three-carbon synthon, such as diethyl maleate or butynedioic acid esters, followed by cyclization, bromination, and oxidation or hydrolysis steps.[1][4]

The logical relationship for the synthesis of the key intermediate is outlined below.

Caption: Synthetic pathway to a key pyrazole intermediate.

Conclusion

While direct experimental data on this compound remains elusive, the study of its pyridine analog, 1-(3-chloropyridin-2-yl)hydrazine, provides a valuable framework for its potential synthesis and reactivity. The established synthetic protocols and the known applications of the pyridine derivative in constructing complex heterocyclic molecules underscore the potential utility of the corresponding pyrazine compound as a building block in medicinal chemistry and agrochemical research. Further investigation into the synthesis and characterization of this compound is warranted to explore its unique properties and potential applications.

References

- 1. A kind of preparation method of 1-(3-chloropyridin-2-yl)-3-bromo-1h-pyrazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

- 2. Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid - Eureka | Patsnap [eureka.patsnap.com]

- 3. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 5. 3-BROMO-1-(3-CHLOROPYRIDIN-2-YL)-1H-PYRAZOLE-5-CARBOXYLIC ACID CAS: 500011-86-9 [agrochemicals.com.cn]

Reactivity of the Hydrazine Group in 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the reactivity of the hydrazine functional group in the heterocyclic compound 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine. This molecule is a valuable intermediate in the synthesis of complex nitrogen-containing fused ring systems, particularly pyrazolo[1,5-a]pyrazines. These scaffolds are of significant interest in medicinal chemistry due to their demonstrated activity as potent kinase inhibitors. This document will detail the primary reactions of the hydrazine moiety, including condensation and cyclocondensation, provide experimental protocols based on closely related analogues, and discuss the relevance of its derivatives in targeting key signaling pathways in drug discovery.

Introduction

This compound is a substituted pyrazine derivative featuring a reactive hydrazine group. The pyrazine ring, being electron-deficient, significantly influences the nucleophilicity and reactivity of the attached hydrazine. The presence of two halogen atoms, a bromine and a chlorine, at positions 3 and 5 respectively, further modulates the electronic properties of the ring and provides additional sites for potential subsequent chemical modifications.

The primary importance of this compound lies in its utility as a precursor for the synthesis of pyrazolo[1,5-a]pyrazines. This fused heterocyclic system is a prominent scaffold in the development of inhibitors for various protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is implicated in numerous diseases, most notably cancer. Consequently, derivatives of this compound are key components in the discovery of novel therapeutics targeting kinases such as Janus kinases (JAKs), the MET proto-oncogene, receptor tyrosine kinase (RET), and the protein tyrosine phosphatase SHP2.

Core Reactivity of the Hydrazine Group

The hydrazine group in this compound exhibits characteristic nucleophilic behavior, primarily engaging in two main types of reactions: condensation with carbonyl compounds to form hydrazones, and cyclocondensation with 1,3-dicarbonyl compounds or their equivalents to yield fused pyrazole rings.

Condensation Reactions with Carbonyl Compounds

The terminal nitrogen of the hydrazine group readily reacts with the electrophilic carbon of aldehydes and ketones to form hydrazones. This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism. The resulting hydrazones can be stable final products or can serve as intermediates for further transformations.

General Reaction Scheme:

Figure 1. General workflow for the condensation reaction of this compound with carbonyl compounds.

Cyclocondensation Reactions

The most significant reaction of this compound in the context of medicinal chemistry is its cyclocondensation with 1,3-dicarbonyl compounds, such as β-ketoesters and dialdehydes, to form the pyrazolo[1,5-a]pyrazine ring system. This reaction proceeds through a sequence of hydrazone formation followed by an intramolecular nucleophilic attack of the endocyclic pyrazine nitrogen onto the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.

This transformation is a powerful method for constructing a key scaffold for a variety of kinase inhibitors. The substituents on the 1,3-dicarbonyl compound determine the substitution pattern on the newly formed pyrazole ring.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions involving compounds analogous to this compound. These data provide an expected range of reaction efficiencies and conditions.

Table 1: Synthesis of Halogenated Aryl Hydrazines

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 2,3-dichloropyridine | Hydrazine hydrate, 2-ethoxyethanol, reflux | 1-(3-chloropyridin-2-yl)hydrazine | 95% | [1] |

| 5-bromo-2,4-dichloropyrimidine | Hydrazine hydrate, triethylamine, methanol, 0-10 °C | 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine | 83% | [2] |

Table 2: Cyclocondensation Reactions of Aryl Hydrazines with 1,3-Dicarbonyl Compounds

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Reagents and Conditions | Product | Yield | Reference |

| 1-(3-chloropyridin-2-yl)hydrazine | Diethyl maleate | Sodium ethoxide, ethanol, reflux | Ethyl 2-(3-chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate | >58% | [1] |

| Phenylhydrazoethyl acetoacetate | Cyanoacetyl hydrazine | Ethanol, triethylamine, reflux | Pyrazole derivative | - | [3] |

| 1-(3-chloropyridin-2-yl)hydrazine | Dimethyl acetylenedicarboxylate | Sodium methylate, methanol, reflux | Methyl 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-carboxylate | 74% | [3] |

| 3-chloro-2-hydrazinopyridine | Diethyl but-2-ynedioate | Sodium tert-butoxide, tert-butanol, reflux | Ethyl 1-(3-chloropyridin-2-yl)-3-hydroxy-1H-pyrazole-5-carboxylate | 64% | [3] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis and reaction of compounds analogous to this compound. These protocols can serve as a starting point for the development of specific procedures for the target molecule.

Synthesis of 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine (Analogue Synthesis)

-

Materials: 5-bromo-2,4-dichloropyrimidine (0.01 mol), methanol, triethylamine (0.01 mol), hydrazine hydrate (0.012 mol), ice bath.

-

Procedure:

-

A solution of 5-bromo-2,4-dichloropyrimidine (0.01 mol) in methanol is prepared and cooled to 0–5 °C in an ice bath.[2]

-

Triethylamine (0.01 mol) is added to the cold reaction mixture.[2]

-

Hydrazine hydrate (0.012 mol) is then added slowly at 5-10 °C.[2]

-

The reaction mixture is allowed to stir at room temperature for 1 hour.[2]

-

The resulting solid is filtered, washed with chilled water, and dried to afford the product.[2]

-

-

Expected Yield: 83%[2]

General Procedure for Condensation with Aldehydes (Analogue Reaction)

-

Materials: 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine, ethanol, aryl aldehyde.

-

Procedure:

-

The synthesized 1-(5-bromo-2-chloropyrimidin-4-yl)hydrazine is dissolved in ethanol.

-

An equimolar amount of the desired aryl aldehyde is added to the solution.

-

The mixture is refluxed on a water bath for 1 hour.[2]

-

Upon cooling to room temperature, the crystalline hydrazone product precipitates.[2]

-

The solid is filtered, washed with ethanol, and dried.[2]

-

Cyclocondensation of 1-(3-chloropyridin-2-yl)hydrazine with Diethyl Maleate (Analogue Reaction)

-

Materials: 1-(3-chloropyridin-2-yl)hydrazine, diethyl maleate, sodium ethoxide, ethanol.

-

Procedure:

-

A solution of 1-(3-chloropyridin-2-yl)hydrazine and diethyl maleate in ethanol is prepared.

-

Sodium ethoxide is added, and the mixture is refluxed for approximately 10 minutes.[1]

-

The reaction is cooled, and the pH is adjusted to 5-6 with acetic acid.[1]

-

The mixture is then poured into ice water to precipitate the product.[1]

-

The solid is collected by filtration and washed with aqueous ethanol to yield Ethyl 2-(3-chloro-2-pyridinyl)-5-oxopyrazolidine-3-carboxylate.[1]

-

-

Expected Yield: >58%[1]

Signaling Pathways in Drug Development

Derivatives of this compound, specifically the pyrazolo[1,5-a]pyrazines, have emerged as potent inhibitors of several key protein kinases and phosphatases involved in cancer and inflammatory diseases. The core scaffold serves as a versatile platform for developing targeted therapies.

References

An In-depth Technical Guide to 1-(Pyrazin-2-yl)hydrazine Derivatives and Pyrazolo[1,5-a]pyrazine Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Extensive searches of scientific literature and patent databases did not yield specific information on the synthesis or biological activity of 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine derivatives. This guide therefore provides a comprehensive overview of the closely related and well-documented class of 2-hydrazinopyrazine derivatives and their cyclized analogs, pyrazolo[1,5-a]pyrazines, which are of significant interest in medicinal chemistry, particularly as kinase inhibitors.

Introduction

Pyrazine-containing scaffolds are privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. The incorporation of a hydrazine moiety at the 2-position of the pyrazine ring provides a versatile synthetic handle for the generation of diverse derivatives and fused heterocyclic systems. These compounds have garnered significant attention for their wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and antiviral properties.

A particularly important application of 2-hydrazinopyrazine derivatives is in the development of protein kinase inhibitors. Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer. The pyrazine core can effectively function as a hinge-binding motif, anchoring the inhibitor to the ATP-binding site of the kinase. This guide will detail the synthesis of 2-hydrazinopyrazine precursors and their subsequent transformation into various derivatives and pyrazolo[1,5-a]pyrazine analogs, summarize their biological activities with a focus on kinase inhibition, and provide detailed experimental protocols for key synthetic transformations.

Synthesis of 2-Hydrazinopyrazine and its Derivatives

The foundational precursor, 2-hydrazinopyrazine, is typically synthesized from a corresponding halopyrazine, most commonly 2-chloropyrazine, via nucleophilic aromatic substitution with hydrazine hydrate.

General Synthesis of 2-Hydrazinopyrazine

The reaction of a 2-halopyrazine with an excess of hydrazine hydrate, often in a suitable solvent such as ethanol or under neat conditions, affords 2-hydrazinopyrazine. The reaction progress can be monitored by thin-layer chromatography (TLC).

Synthesis of Hydrazone Derivatives

The hydrazine moiety of 2-hydrazinopyrazine is readily condensed with various aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically carried out in a protic solvent like ethanol, often with catalytic acid.

Synthesis of Pyrazolo[1,5-a]pyrazines

Pyrazolo[1,5-a]pyrazines are a class of fused heterocyclic compounds that can be synthesized from 2-hydrazinopyrazine precursors. These bicyclic systems are of particular interest as scaffolds for kinase inhibitors. A common synthetic route involves the condensation of 2-hydrazinopyrazine with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization.

General Synthesis of Pyrazolo[1,5-a]pyrazines

The reaction of 2-hydrazinopyrazine with a β-ketoester in a solvent such as acetic acid or ethanol under reflux conditions leads to the formation of the pyrazolo[1,5-a]pyrazine core.

Biological Activity and Therapeutic Potential

Derivatives of 2-hydrazinopyrazine and pyrazolo[1,5-a]pyrazines have been investigated for a variety of biological activities. A significant body of research has focused on their potential as inhibitors of protein kinases, which are key targets in oncology and inflammatory diseases.

Kinase Inhibition

The pyrazolo[1,5-a]pyrazine scaffold has been identified as a potent hinge-binding motif for several kinases. Structure-activity relationship (SAR) studies have shown that substitution at various positions of the bicyclic core can modulate potency and selectivity.

Table 1: Kinase Inhibitory Activity of Exemplary Pyrazolo[1,5-a]pyrazine Derivatives

| Compound ID | Target Kinase | IC50 (nM) | Reference |

| A-1 | JAK1 | < 10 | [1] |

| A-2 | JAK2 | < 10 | [1] |

| A-3 | JAK3 | < 10 | [1] |

| B-1 | RET (wild type) | < 10 | [2] |

| B-2 | RET (V804M mutant) | < 10 | [2] |

| C-1 | FGFR1 | 30.2 | [2] |

| C-2 | FGFR2 | Data not specified | [2] |

| C-3 | FGFR3 | Data not specified | [2] |

| C-4 | FGFR4 | Data not specified | [2] |

Note: The compound IDs are generic and for illustrative purposes, based on data reported in the cited literature.

Signaling Pathways

Pyrazolo[1,5-a]pyrazine-based kinase inhibitors primarily act by competing with ATP for binding to the kinase domain. By inhibiting the kinase, they block the downstream signaling cascade that promotes cell proliferation, survival, and angiogenesis. For example, inhibitors of Janus kinases (JAKs) can block the JAK-STAT signaling pathway, which is crucial for the function of numerous cytokines and growth factors implicated in inflammation and cancer.

Experimental Protocols

General Procedure for the Synthesis of 2-Hydrazinopyrazine

To a solution of 2-chloropyrazine (1 equivalent) in ethanol, hydrazine hydrate (5-10 equivalents) is added. The mixture is heated to reflux and stirred for 4-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to afford 2-hydrazinopyrazine, which can be purified by column chromatography or recrystallization if necessary.

General Procedure for the Synthesis of Pyrazolo[1,5-a]pyrazines

A mixture of 2-hydrazinopyrazine (1 equivalent) and a β-ketoester (1.1 equivalents) in glacial acetic acid is heated to reflux for 6-18 hours. The reaction progress is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed in vacuo. The resulting residue is purified by column chromatography on silica gel to yield the desired pyrazolo[1,5-a]pyrazine derivative.

Conclusion and Future Directions

Derivatives of 2-hydrazinopyrazine and their cyclized analogs, pyrazolo[1,5-a]pyrazines, represent a versatile and promising class of compounds for drug discovery. Their synthetic accessibility and the ability to readily introduce a wide range of substituents make them attractive scaffolds for the development of potent and selective inhibitors of various therapeutic targets, particularly protein kinases. The demonstrated success of pyrazolo[1,5-a]pyrazines as inhibitors of kinases such as JAKs, RET, and FGFRs highlights the potential of this scaffold in oncology and immunology.

Future research in this area will likely focus on the design and synthesis of novel derivatives with improved pharmacokinetic and pharmacodynamic properties, as well as the exploration of their activity against a broader range of biological targets. The development of more efficient and environmentally friendly synthetic methodologies will also be a key area of investigation. While information on the specific this compound core remains elusive, the principles and methodologies outlined in this guide for related pyrazine-based hydrazines provide a solid foundation for the exploration of this and other novel chemical spaces in the quest for new therapeutic agents.

References

Technical Guide: 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This document provides a technical overview of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine, a heterocyclic compound of interest in chemical synthesis and potentially in drug discovery. Due to the limited availability of published data on this specific pyrazine derivative, this guide also includes information on the synthesis of a structurally analogous pyridine compound to provide context for potential synthetic strategies.

Compound Identification and Properties

The target compound, this compound, is a substituted pyrazine. Pyrazine and its derivatives are important scaffolds in medicinal chemistry and are found in numerous biologically active compounds.[1][2]

CAS Number: 1374652-24-0[3]

Synonyms:

-

3-Bromo-5-chloro-2-hydrazinopyrazine[3]

-

3-Bromo-5-chloro-2-hydrazino-1,4-diazine[3]

-

(3-Bromo-5-chloropyrazin-2-yl)hydrazine[3]

Chemical Properties

A summary of the available quantitative data for this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrClN₃ | PubChem |

| Molecular Weight | 223.46 g/mol | [3] |

| Purity | ≥95% | [3] |

| Monoisotopic Mass | 206.91989 Da | PubChem |

Synthesis and Experimental Protocols

Illustrative Synthesis of a Structural Analog: 1-(3-Chloropyridin-2-yl)hydrazine

To provide a relevant experimental context, the synthesis of the structurally similar compound, 1-(3-chloropyridin-2-yl)hydrazine, is detailed below. This compound serves as a key intermediate in the synthesis of the insecticide chlorantraniliprole.[4] The synthesis involves the reaction of 2,3-dichloropyridine with hydrazine hydrate.[4][5][6]

Experimental Protocol:

-

Materials: 2,3-dichloropyridine, hydrazine hydrate, ethanol.[4][6]

-

Procedure:

-

To a refluxing solution of 2,3-dichloropyridine (10 mmol) in ethanol, add hydrazine hydrate (10 mmol) dropwise.[4]

-

The reaction mixture is stirred and refluxed for 2 hours.[4]

-

After cooling the mixture to room temperature, the crude product precipitates as white crystals.[4][6]

-

The precipitate is collected by filtration and dried to yield 3-chloro-2-hydrazinopyridine.[6]

-

Further purification can be achieved by recrystallization from a solvent such as THF.[4]

-

An improved process utilizes 2-ethoxyethanol as the solvent, which can reduce the reaction time from over 36 hours to 5-6 hours and yield a product with high purity (99.83% by HPLC) and a yield of 95%.[5]

Synthesis Workflow for 1-(3-Chloropyridin-2-yl)hydrazine

Applications in Research and Drug Development

While specific applications for this compound are not documented in the available literature, its structural motifs are relevant to drug discovery. Halogenated pyrazines and pyridines are common in pharmaceuticals. For instance, various pyridine derivatives are key intermediates in the synthesis of agrochemicals and pharmaceuticals.[5][6][7] The hydrazine moiety is also a versatile functional group for the synthesis of a variety of heterocyclic systems, such as pyrazoles, which have shown a wide range of biological activities.

Given its structure, this compound could be a valuable building block for creating libraries of more complex molecules for screening in drug discovery programs. The bromo and chloro substituents provide handles for further functionalization through cross-coupling reactions, while the hydrazine group can be used to construct various heterocyclic rings.

Signaling Pathways and Logical Relationships

There is no information available in the searched literature regarding the involvement of this compound in any signaling pathways. The primary context for related compounds, such as the pyridine analog, is as a synthetic intermediate rather than a biologically active molecule that interacts with specific cellular pathways.

Logical Relationship for Further Research

The logical progression for research on this compound would involve its use as a scaffold to generate a library of derivatives. These derivatives could then be screened for biological activity against various targets.

References

- 1. Page loading... [wap.guidechem.com]

- 2. 1784852-46-5|3-Bromo-5-chloro-2-methylpyrazine|BLD Pharm [bldpharm.com]

- 3. cymitquimica.com [cymitquimica.com]

- 4. 1-(3-Chloropyridin-2-yl)hydrazine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 6. Preparation process of 1-(3-chloropyridine-2-yl)-3-bromo-1H-pyrazole-5-formic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. A kind of preparation method of 1-(3-chloropyridin-2-yl)-3-bromo-1h-pyrazole-5-carboxylate - Eureka | Patsnap [eureka.patsnap.com]

Molecular weight and formula of 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(3-Bromo-5-chloropyrazin-2-yl)hydrazine, a halogenated pyrazine derivative of interest in medicinal chemistry and drug discovery. The document details its chemical properties, a proposed synthetic route, and potential applications, structured for a scientific audience.

Chemical Identity and Properties

This compound is a substituted pyrazine containing a reactive hydrazine moiety. The pyrazine ring is a common scaffold in pharmacologically active compounds, and the presence of halogen atoms and a hydrazine group makes this molecule a versatile intermediate for further chemical modifications.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₄BrClN₄ |

| Molecular Weight | 223.46 g/mol |

| IUPAC Name | This compound |

| Appearance | Predicted: Off-white to yellow solid |

| Solubility | Predicted: Soluble in polar organic solvents (e.g., DMSO, DMF) |

| Melting Point | Not available |

Synthesis and Mechanism

The synthesis of this compound can be achieved through nucleophilic aromatic substitution. A plausible and efficient method involves the reaction of a suitable dihalogenated pyrazine precursor with hydrazine hydrate.

Proposed Synthetic Pathway

The synthesis originates from 2-amino-3-bromo-5-chloropyrazine, which undergoes a Sandmeyer-type reaction to replace the amino group with a second bromine atom, yielding 2,3-dibromo-5-chloropyrazine. This intermediate is then reacted with hydrazine hydrate, where one of the bromine atoms is selectively displaced by the hydrazine group to yield the final product.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol

Step 1: Synthesis of 2,3-Dibromo-5-chloropyrazine

-

To a stirred solution of 2-amino-3-bromo-5-chloropyrazine (1.0 eq) in 48% hydrobromic acid at 0°C, add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5°C.

-

After the addition is complete, stir the reaction mixture at 0°C for 1 hour.

-

Add copper(I) bromide (0.2 eq) to the mixture and warm to room temperature, then heat to 60°C for 2 hours.

-

Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., dichloromethane).

-

Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Synthesis of this compound

-

Dissolve 2,3-dibromo-5-chloropyrazine (1.0 eq) in ethanol in a round-bottom flask.

-

Add hydrazine hydrate (2.0 eq) dropwise to the solution at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Potential Applications in Drug Discovery

Substituted pyrazines are prevalent in medicinal chemistry due to their wide range of biological activities. The title compound serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications.

-

Scaffold for Bioactive Molecules: The hydrazine moiety is a versatile functional group that can be readily converted into various heterocycles, such as pyrazoles and triazoles, which are known to exhibit a broad spectrum of biological activities, including antimicrobial and antitumor properties.

-

Intermediate for Agrochemicals: Similar halogenated heterocyclic hydrazines are precursors to potent insecticides, such as chlorantraniliprole.[1][2] This suggests a potential application in the development of new agrochemicals.

-

Fragment-Based Drug Design: As a small, functionalized heterocyclic molecule, it can be used in fragment-based screening to identify new lead compounds for various drug targets.

Experimental Workflow and Characterization

The successful synthesis and characterization of this compound would follow a standard workflow in a medicinal chemistry laboratory.

Caption: General experimental workflow for the synthesis and evaluation of the target compound.

Table 2: Analytical Data (Predicted)

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the pyrazine proton and the hydrazine protons. |

| ¹³C NMR | Resonances for the four carbon atoms of the pyrazine ring. |

| Mass Spec (ESI+) | [M+H]⁺ peak at approximately 223.9 m/z, showing a characteristic isotopic pattern for bromine and chlorine. |

| Infrared (IR) | N-H stretching vibrations for the hydrazine group. |

| HPLC | A single major peak indicating high purity. |

Conclusion

This compound is a valuable chemical intermediate with significant potential for the development of novel pharmaceuticals and agrochemicals. The synthetic route outlined in this guide is based on established chemical principles and is expected to be efficient. Further studies are warranted to explore the full range of its chemical reactivity and biological activity.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Pyrazoles from 1-(3-Bromo-5-chloropyrazin-2-YL)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of novel pyrazole derivatives commencing from 1-(3-bromo-5-chloropyrazin-2-yl)hydrazine. The described methodology is based on the well-established Knorr pyrazole synthesis, a reliable and versatile method for the construction of the pyrazole core.[1][2][3] This protocol outlines the cyclocondensation reaction of the aforementioned hydrazine derivative with various 1,3-dicarbonyl compounds to yield a library of substituted pyrazoles. Such compounds are of significant interest in medicinal chemistry due to the diverse biological activities associated with the pyrazole scaffold, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[4][5][6] The application of this protocol can facilitate the generation of novel chemical entities for drug discovery and development programs.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a prominent structural motif in a vast number of pharmaceuticals, agrochemicals, and functional materials.[5][7] The broad spectrum of biological activities exhibited by pyrazole-containing molecules has established them as a "privileged scaffold" in medicinal chemistry.[4][8] Notable examples of pyrazole-based drugs include the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the tranquilizer Fezolamine.[6][9]

The Knorr pyrazole synthesis, first reported in 1883, remains one of the most fundamental and widely utilized methods for the preparation of pyrazoles.[1][2] The reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[10][11][12] This approach is highly versatile, allowing for the introduction of a wide range of substituents onto the pyrazole ring, thereby enabling the fine-tuning of physicochemical and pharmacological properties.

This application note details a generalized protocol for the synthesis of pyrazoles using this compound as the key building block. The presence of the bromo- and chloro-substituted pyrazine moiety is anticipated to impart unique electronic and steric properties to the final products, potentially leading to novel biological activities.

Signaling Pathways and Logical Relationships

The synthesis of pyrazoles from this compound and a 1,3-dicarbonyl compound follows a well-defined reaction pathway. The logical flow of this synthesis is depicted below.

Figure 1. Logical workflow for the Knorr pyrazole synthesis.

Experimental Workflow

The overall experimental workflow for the synthesis and characterization of pyrazoles from this compound is outlined below.

Figure 2. Experimental workflow for pyrazole synthesis.

Experimental Protocol

This protocol describes a general procedure for the synthesis of pyrazoles via the reaction of this compound with a generic 1,3-dicarbonyl compound.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate, dibenzoylmethane)

-

Solvent: Ethanol or Glacial Acetic Acid

-

Round-bottom flask

-

Condenser

-

Heating mantle or oil bath

-

Magnetic stirrer

-

Thin-layer chromatography (TLC) plates (silica gel)

-

Developing chamber

-

UV lamp

-

Rotary evaporator

-

Filtration apparatus

-

Recrystallization solvent (e.g., ethanol, methanol)

Procedure:

-